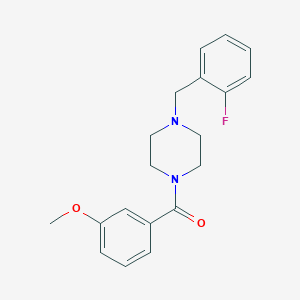

![molecular formula C19H21N5O2 B5615920 3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)

3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine" often involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. A novel activation mode of ethyl tertiary amines, featuring simultaneous selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant, has been reported for the first time, indicating broad substrate scope and good functional group tolerance (Rao et al., 2017).

Molecular Structure Analysis

Research on closely related compounds like imidazo[1,5-a]pyridine derivatives demonstrates the versatility of the imidazo[1,5-a]pyridine skeleton as a platform for generating new types of stable N-heterocyclic carbenes, synthesized and characterized for their structural properties (Alcarazo et al., 2005).

Chemical Reactions and Properties

The Cu-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes introduces a method to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common structural motifs in natural products and pharmaceuticals. This transformation highlights a new route for creating valuable chemical structures, where the oxygen source of the products originated from O2 (Lei et al., 2016).

Mecanismo De Acción

The mechanism of action of oxazole and imidazole derivatives depends on their structure and the specific biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-14-17(22-13-26-14)19(25)23-8-4-16(5-9-23)18-21-7-10-24(18)12-15-3-2-6-20-11-15/h2-3,6-7,10-11,13,16H,4-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRXOHOXANVPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]dec-2-yl]isonicotinamide](/img/structure/B5615842.png)

![N-isobutyl-N-methyl-3-({[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5615867.png)

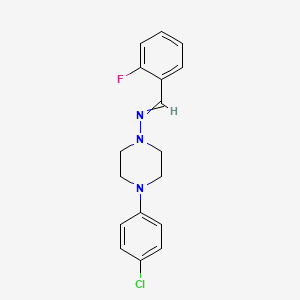

![1-({5-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5615874.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5615879.png)

![3-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5615888.png)

![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)

![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)

![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)

![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)

![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)

![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)